molecular formula C31H47ClN2S2 B14653628 (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate CAS No. 41643-24-7

(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate

Cat. No.: B14653628
CAS No.: 41643-24-7
M. Wt: 547.3 g/mol
InChI Key: FOAVMHFCDMUEKA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, an octadecyl chain, and a pyridinylcarbonimidodithioate moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with octadecylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the type of reaction and conditions used.

Scientific Research Applications

(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methyl octadecyl 2-pyridinylcarbonimidodithioate
  • (4-Chlorophenyl)methyl octadecyl 4-pyridinylcarbonimidodithioate
  • (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbamate

Uniqueness

Compared to similar compounds, (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate stands out due to its specific substitution pattern and the presence of the carbonimidodithioate group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

41643-24-7

Molecular Formula

C31H47ClN2S2

Molecular Weight

547.3 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-1-octadecylsulfanyl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C31H47ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-35-31(34-30-19-18-24-33-26-30)36-27-28-20-22-29(32)23-21-28/h18-24,26H,2-17,25,27H2,1H3

InChI Key

FOAVMHFCDMUEKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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